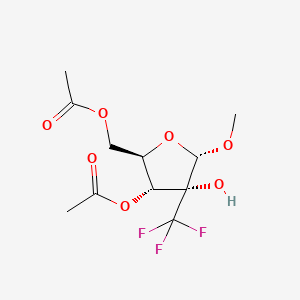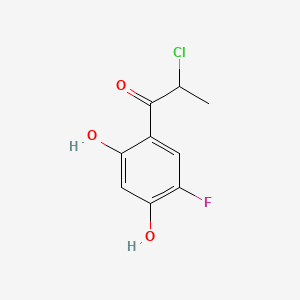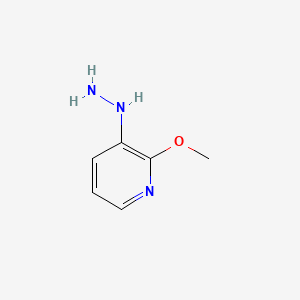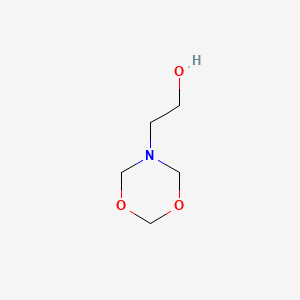
Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate, commonly known as Methyl CF3 ribose, is a chemical compound that has gained significant attention in scientific research over the past few years. This compound is a ribonucleoside analog and is widely used in the synthesis of nucleic acids. Methyl CF3 ribose is a versatile molecule that has demonstrated a wide range of biochemical and physiological effects, making it a promising compound for future research.
作用机制
The mechanism of action of Methyl CF3 ribose is not fully understood. However, it is believed that the compound exerts its effects by interfering with the normal function of nucleic acids. Specifically, Methyl CF3 ribose is thought to inhibit the activity of RNA polymerase, an enzyme that is essential for the transcription of RNA.
Biochemical and Physiological Effects:
Methyl CF3 ribose has been shown to have a wide range of biochemical and physiological effects. In addition to its antiviral properties, this compound has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. Methyl CF3 ribose has also been shown to modulate the immune response, making it a promising candidate for the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of using Methyl CF3 ribose in lab experiments is its versatility. This compound can be easily incorporated into nucleic acid sequences, making it a valuable tool for studying the structure and function of RNA molecules. Additionally, Methyl CF3 ribose has demonstrated a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
However, there are also some limitations to using Methyl CF3 ribose in lab experiments. For example, this compound is relatively expensive and can be difficult to synthesize in large quantities. Additionally, the effects of Methyl CF3 ribose on nucleic acid structure and function are not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research involving Methyl CF3 ribose. One potential area of research is the development of new antiviral drugs based on this compound. Additionally, Methyl CF3 ribose could be used to develop new RNA-based therapies for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of Methyl CF3 ribose, which could lead to the development of new drugs and therapies.
合成方法
The most common method for synthesizing Methyl CF3 ribose involves the reaction of ribose with trifluoromethyl iodide in the presence of a base. The resulting intermediate is then treated with methyl iodide to yield the final product. This method has been optimized over the years, and several modifications have been made to improve the yield and purity of the product.
科学研究应用
Methyl CF3 ribose has been extensively used in scientific research as a building block for the synthesis of nucleic acids. This compound is particularly useful in the synthesis of modified RNA molecules, which have shown promising results in gene therapy and drug delivery applications. Additionally, Methyl CF3 ribose has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. This makes it a promising candidate for the development of antiviral drugs.
属性
IUPAC Name |
[(2R,3R,4R,5S)-3-acetyloxy-4-hydroxy-5-methoxy-4-(trifluoromethyl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O7/c1-5(15)19-4-7-8(20-6(2)16)10(17,11(12,13)14)9(18-3)21-7/h7-9,17H,4H2,1-3H3/t7-,8-,9+,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTZCXKLMCPWNT-DOLQZWNJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC)(C(F)(F)F)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@]([C@H](O1)OC)(C(F)(F)F)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Valine, N-[1-[[(1,1-dimethylethyl)amino]carbonyl]-2-methylpropyl]-, methyl ester, (S)- (9CI)](/img/no-structure.png)


![5-Mercapto-[1,2,4]triazolo[4,3-a]pyrimidine-7-sulfonic acid](/img/structure/B573449.png)







